Cas no 1467589-67-8 (Heptane, 3-(bromomethyl)-3-methyl-)

Technical Introduction: 3-(Bromomethyl)-3-methylheptane 3-(Bromomethyl)-3-methylheptane is a branched alkyl bromide with the molecular formula C9H19Br. This compound is characterized by its bromomethyl functional group attached to a tertiary carbon, making it a valuable intermediate in organic synthesis. Its structure lends itself to nucleophilic substitution reactions, facilitating the introduction of the 3-methylheptyl moiety into more complex molecules. The tertiary carbon center enhances stability, while the bromomethyl group provides reactivity for further functionalization. This compound is particularly useful in pharmaceutical and agrochemical research, where precise alkylation or chain elongation is required. It is typically handled under inert conditions due to its sensitivity to moisture and light.
Heptane, 3-(bromomethyl)-3-methyl- structure
1467589-67-8 structure
Product Name:Heptane, 3-(bromomethyl)-3-methyl-
CAS No:1467589-67-8
MF:C9H19Br
MW:207.151162385941
CID:5281493
Update Time:2025-11-01

Heptane, 3-(bromomethyl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Heptane, 3-(bromomethyl)-3-methyl-
    • Inchi: 1S/C9H19Br/c1-4-6-7-9(3,5-2)8-10/h4-8H2,1-3H3
    • InChI Key: ICLJIORZPIDGRA-UHFFFAOYSA-N
    • SMILES: CCC(CBr)(C)CCCC

Heptane, 3-(bromomethyl)-3-methyl- Pricemore >>

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Additional information on Heptane, 3-(bromomethyl)-3-methyl-

3-(Bromomethyl)-3-methylheptane (CAS No. 1467589-67-8): An Overview and Recent Developments

3-(Bromomethyl)-3-methylheptane (CAS No. 1467589-67-8) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromomethyl and methyl groups attached to a heptane backbone, which confer it with specific reactivity and functional properties.

The bromomethyl group in 3-(Bromomethyl)-3-methylheptane makes it an excellent electrophilic reagent, facilitating a wide range of chemical reactions such as nucleophilic substitution, coupling reactions, and radical processes. This versatility has led to its use as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and functional materials.

In the pharmaceutical industry, 3-(Bromomethyl)-3-methylheptane has shown promise as a building block for the synthesis of drug candidates. Recent studies have explored its potential in the development of novel anti-inflammatory agents and anticancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 3-(Bromomethyl)-3-methylheptane that exhibited potent anti-inflammatory activity. These derivatives were found to effectively inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Moreover, 3-(Bromomethyl)-3-methylheptane has been utilized in the synthesis of small molecules with antitumor properties. A 2022 study in the European Journal of Medicinal Chemistry described the preparation of a library of compounds derived from 3-(Bromomethyl)-3-methylheptane, which demonstrated significant cytotoxicity against various cancer cell lines. The researchers highlighted the importance of the bromomethyl group in enhancing the biological activity and selectivity of these compounds.

In addition to its applications in pharmaceuticals, 3-(Bromomethyl)-3-methylheptane has found use in materials science. Its reactivity and functional groups make it suitable for the preparation of polymers and copolymers with tailored properties. A 2020 study published in Macromolecules reported the synthesis of block copolymers using 3-(Bromomethyl)-3-methylheptane as a key monomer. These copolymers exhibited unique self-assembly behavior, forming nanostructures with potential applications in drug delivery systems and nanotechnology.

The synthetic versatility of 3-(Bromomethyl)-3-methylheptane is further enhanced by its compatibility with various synthetic methodologies. For example, it can be readily functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and extending its utility in chemical synthesis. A 2019 study in Organic Letters demonstrated the efficient coupling of 3-(Bromomethyl)-3-methylheptane with aryl boronic acids to produce arylated derivatives with high yields and excellent regioselectivity.

The physical properties of 3-(Bromomethyl)-3-methylheptane are also noteworthy. It is a colorless liquid with a boiling point around 180°C at atmospheric pressure. Its solubility profile makes it compatible with a wide range of solvents, facilitating its use in various chemical processes. Additionally, its stability under standard laboratory conditions ensures reliable performance in synthetic protocols.

In conclusion, 3-(Bromomethyl)-3-methylheptane (CAS No. 1467589-67-8) is a versatile organic compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate for the synthesis of complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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